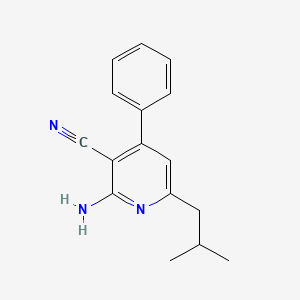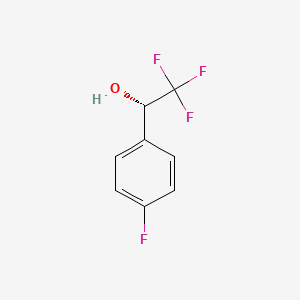
rac-(1R,2R)-2-(1H-indazol-3-yl)cyclopropane-1-carboxylic acid, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(1R,2R)-2-(1H-indazol-3-yl)cyclopropane-1-carboxylic acid, trans, is a small molecule that has been studied extensively in the scientific community due to its potential applications in various areas of research. It is a cyclopropane-based carboxylic acid that has been used in a variety of synthetic and analytical processes, including organic synthesis, drug discovery, and biochemistry. In addition, this compound has been studied for its ability to interact with various proteins, enzymes, and other biomolecules.
科学的研究の応用
Rac-(1R,2R)-2-(1H-indazol-3-yl)cyclopropane-1-carboxylic acid, trans has been studied for its potential applications in a variety of scientific research areas. It has been used in the synthesis of novel compounds, such as inhibitors of the enzyme phosphatidylinositol 3-kinase (PI3K). It has also been used in the synthesis of molecules that interact with the enzyme cyclooxygenase (COX), which is involved in the production of inflammatory mediators. In addition, this molecule has been studied for its potential use in the development of drugs that target cancer cells.
作用機序
The mechanism of action of rac-(1R,2R)-2-(1H-indazol-3-yl)cyclopropane-1-carboxylic acid, trans is not fully understood. However, it is believed that the molecule interacts with various proteins, enzymes, and other biomolecules through hydrogen bonding and/or covalent bonding. In addition, this molecule has been shown to interact with the enzyme cyclooxygenase (COX), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to interact with the enzyme cyclooxygenase (COX), which is involved in the production of inflammatory mediators. In addition, this molecule has been studied for its potential use in the development of drugs that target cancer cells.
実験室実験の利点と制限
The main advantage of using rac-(1R,2R)-2-(1H-indazol-3-yl)cyclopropane-1-carboxylic acid, trans in laboratory experiments is that it can be easily synthesized and is relatively inexpensive. In addition, this molecule has been studied for its potential use in the development of drugs that target cancer cells, making it a useful tool for cancer research. However, the main limitation of this molecule is that its mechanism of action is not fully understood, making it difficult to predict its effects on different biological systems.
将来の方向性
The potential future directions for rac-(1R,2R)-2-(1H-indazol-3-yl)cyclopropane-1-carboxylic acid, trans are numerous. One potential direction is to further investigate its potential applications in drug discovery and cancer research. Additionally, further research could be conducted to better understand its mechanism of action and its effects on different biological systems. Furthermore, further research could be conducted to explore the potential use of this molecule in the synthesis of novel compounds, such as inhibitors of the enzyme phosphatidylinositol 3-kinase (PI3K). Finally, further research could be conducted to explore the potential use of this molecule in other areas, such as biochemistry and analytical chemistry.
合成法
Rac-(1R,2R)-2-(1H-indazol-3-yl)cyclopropane-1-carboxylic acid, trans can be synthesized in a number of ways. The most common synthesis method involves the use of a cyclopropanation reaction, which involves the reaction of a cyclopropane-1-carboxylic acid with an appropriate reagent such as a Grignard reagent, an alkyl halide, or an aryl halide. This reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide. The reaction is usually catalyzed by a Lewis acid such as boron trifluoride or aluminum chloride.
特性
IUPAC Name |
(1R,2R)-2-(2H-indazol-3-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)8-5-7(8)10-6-3-1-2-4-9(6)12-13-10/h1-4,7-8H,5H2,(H,12,13)(H,14,15)/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSPIOAVMNGXLU-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C3C=CC=CC3=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=C3C=CC=CC3=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6616243.png)

![1,4-bis(bromomethyl)bicyclo[2.2.2]octane](/img/structure/B6616257.png)

![3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid](/img/structure/B6616264.png)

![4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B6616291.png)

